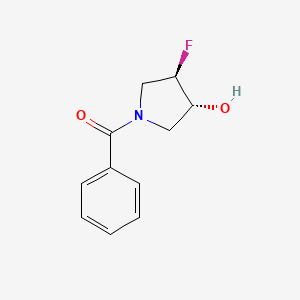
((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone: is a chiral compound with a unique structure that includes a fluorine atom and a hydroxyl group attached to a pyrrolidine ring, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and a fluorinating agent.
Fluorination: The fluorination step is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Coupling with Phenyl Group: The final step involves coupling the fluorinated and hydroxylated pyrrolidine with a phenyl group, typically using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. This compound may also participate in signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl group or the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.
Fluorinated compounds: Compounds with fluorine atoms attached to different positions on the molecule.
Uniqueness
- The combination of a fluorine atom and a hydroxyl group on the pyrrolidine ring, along with the phenyl group, gives ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone) unique chemical properties and biological activities.
- Its chiral nature allows for specific interactions with chiral targets, making it valuable in enantioselective synthesis and drug design.
This detailed article provides a comprehensive overview of this compound), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H12FNO2/c12-9-6-13(7-10(9)14)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2/t9-,10-/m1/s1 |
InChI Key |
UEGJRIYNOMUURJ-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2)F)O |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















